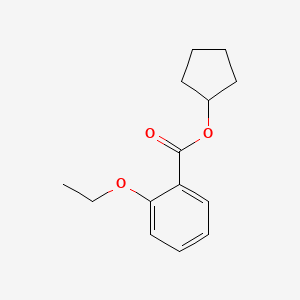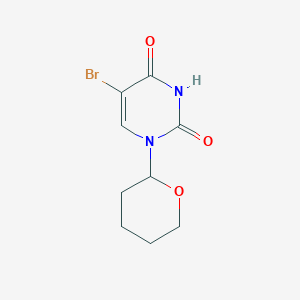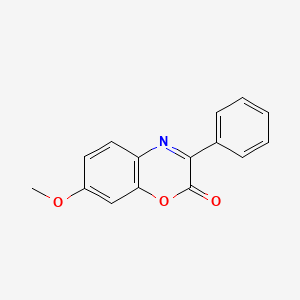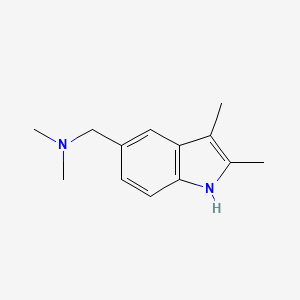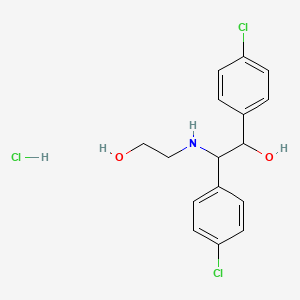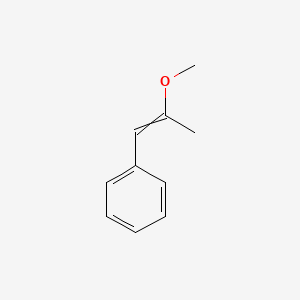
Benzene, (2-methoxy-1-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (2-methoxy-1-propenyl)-: is an organic compound with the molecular formula C10H12O and a molecular weight of 148.2017 g/mol . It is also known by its stereoisomeric forms, such as (Z)-2-Methoxy-1-phenylpropene . This compound is characterized by the presence of a benzene ring substituted with a methoxy group and a propenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-methoxy-1-propenyl)- typically involves the reaction of benzene derivatives with appropriate methoxy and propenyl substituents. One common method is the electrophilic aromatic substitution, where benzene reacts with methoxy and propenyl electrophiles under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired stereoisomeric form and the scale of production .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, (2-methoxy-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or acids.
Reduction: This can result in the hydrogenation of the propenyl group to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of 2-methoxy-1-propylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, (2-methoxy-1-propenyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of methoxy and propenyl substituents on biological activity. It may also be explored for its potential therapeutic properties .
Industry: In the industrial sector, Benzene, (2-methoxy-1-propenyl)- is used in the production of fragrances and flavoring agents. Its unique chemical structure makes it valuable in the formulation of various consumer products .
Wirkmechanismus
The mechanism of action of Benzene, (2-methoxy-1-propenyl)- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron donation, while the propenyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Benzene, (2-methoxy-2-propenyl)-: Similar structure but different position of the propenyl group.
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Contains an additional methoxy group.
Benzene, (2-methyl-1-propenyl)-: Contains a methyl group instead of a methoxy group.
Uniqueness: Benzene, (2-methoxy-1-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
10573-32-7 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
2-methoxyprop-1-enylbenzene |
InChI |
InChI=1S/C10H12O/c1-9(11-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI-Schlüssel |
NYXONXCTWDTZDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



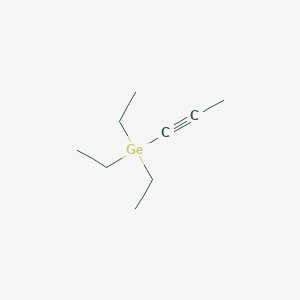

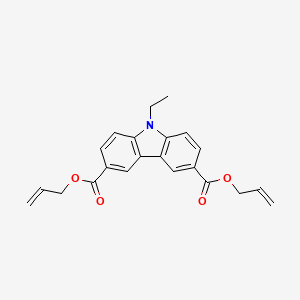

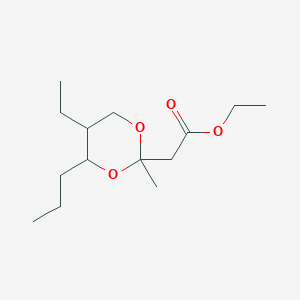
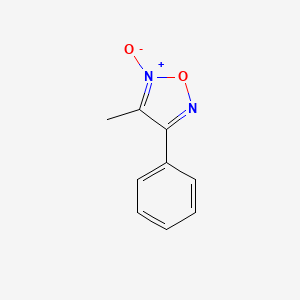
![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)
